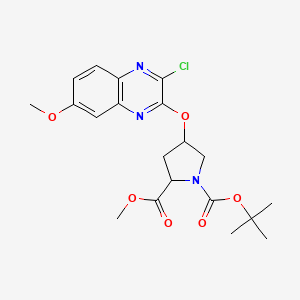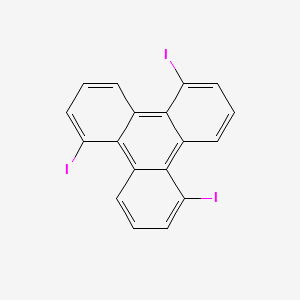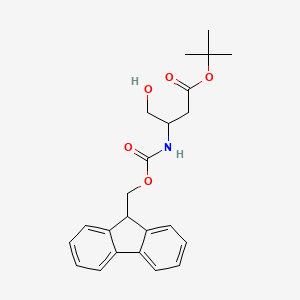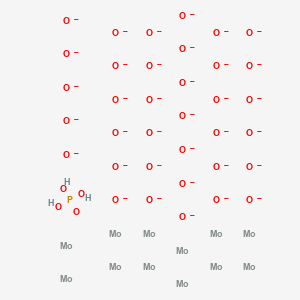![molecular formula C21H18ClFN6O2 B13385270 (S)-1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-5-pyrazolyl)amino]-4-pyrimidyl]-2(1H)-pyridone](/img/structure/B13385270.png)
(S)-1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-5-pyrazolyl)amino]-4-pyrimidyl]-2(1H)-pyridone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ravoxertinib, also known as GDC-0994, is a small molecule inhibitor that selectively targets extracellular signal-regulated kinase 1 and 2 (ERK1/2). These kinases are part of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Ravoxertinib has shown promise in preclinical and clinical studies for its potential to treat various cancers by inhibiting the MAPK/ERK pathway .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ravoxertinib involves multiple steps, starting from commercially available starting materialsThe final product is obtained through a series of coupling reactions, purifications, and crystallizations .
Industrial Production Methods
Industrial production of Ravoxertinib typically involves optimizing the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This often includes the use of continuous flow reactors and other advanced manufacturing technologies to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
Ravoxertinib undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .
科学研究应用
Ravoxertinib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MAPK/ERK signaling pathway and its role in various cellular processes.
Biology: Employed in research to understand the molecular mechanisms underlying cell proliferation, differentiation, and survival.
Industry: Utilized in the development of new therapeutic agents targeting the MAPK/ERK pathway.
作用机制
Ravoxertinib exerts its effects by selectively inhibiting ERK1/2, which are key components of the MAPK signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. By inhibiting ERK1/2, Ravoxertinib disrupts the signaling cascade, thereby reducing tumor cell growth and inducing apoptosis. The molecular targets of Ravoxertinib include mitogen-activated protein kinase 1 (MAPK1) and mitogen-activated protein kinase 3 (MAPK3) .
相似化合物的比较
Similar Compounds
Vemurafenib: A BRAF inhibitor used to treat BRAF-mutant melanoma.
Cobimetinib: A MEK inhibitor used in combination with vemurafenib for the treatment of BRAF-mutant melanoma.
Trametinib: Another MEK inhibitor used to treat BRAF-mutant melanoma.
Uniqueness of Ravoxertinib
Ravoxertinib is unique in its high selectivity for ERK1/2, which allows for more targeted inhibition of the MAPK/ERK pathway compared to other inhibitors that target upstream components like BRAF or MEK. This selectivity reduces the potential for off-target effects and enhances its therapeutic efficacy .
属性
分子式 |
C21H18ClFN6O2 |
|---|---|
分子量 |
440.9 g/mol |
IUPAC 名称 |
1-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one |
InChI |
InChI=1S/C21H18ClFN6O2/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14/h2-11,18,30H,12H2,1H3,(H,24,26,27) |
InChI 键 |
RZUOCXOYPYGSKL-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]-N-[5-[3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoylamino]pentyl]prop-2-enamide](/img/structure/B13385199.png)
![N-[(Dimethylamino)methylene]-2'-O-methylguanosine](/img/structure/B13385201.png)
![3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid](/img/structure/B13385203.png)
![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]benzamide](/img/structure/B13385204.png)



![N~2~-[(3,5-Difluorophenyl)acetyl]-N-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)alaninamide](/img/structure/B13385245.png)

![N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13385257.png)
![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13385261.png)

